molecular formula C11H10N3O2- B3021928 (6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride CAS No. 435342-24-8

(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride

Cat. No.: B3021928
CAS No.: 435342-24-8
M. Wt: 216.22 g/mol
InChI Key: VZHAMENNFWKQKY-UHFFFAOYSA-M
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Description

(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains a methyl group at the 6th position of the quinazoline ring and an amino-acetic acid moiety, which is further stabilized by the addition of hydrochloride.

Scientific Research Applications

(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The precise mechanism of action for this compound depends on its intended use. It may act as a precursor for other bioactive molecules or directly interact with cellular targets. Further studies are needed to elucidate its specific mechanisms.

Safety and Hazards

  • Disposal : Follow local regulations for disposal of chemical waste.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Methyl Group: The methyl group can be introduced at the 6th position of the quinazoline ring through alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be attached to the quinazoline ring through nucleophilic substitution reactions, where the amino group reacts with a suitable acetic acid derivative.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Alkylated or acylated quinazoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride
  • 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride
  • 2-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride

Uniqueness

(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride is unique due to its specific structural features, such as the presence of the amino-acetic acid moiety and the methyl group at the 6th position of the quinazoline ring

Properties

IUPAC Name

2-[(6-methylquinazolin-4-yl)amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c1-7-2-3-9-8(4-7)11(14-6-13-9)12-5-10(15)16;/h2-4,6H,5H2,1H3,(H,15,16)(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTURSBQACTDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-24-8
Record name Glycine, N-(6-methyl-4-quinazolinyl)-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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